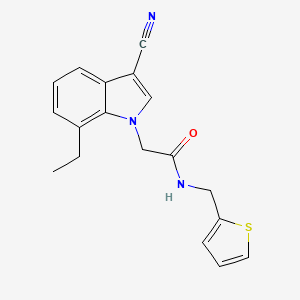
N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide, also known as CP-690,550, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3), an enzyme that plays a crucial role in the immune system. In
作用机制
The mechanism of action of N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide involves the inhibition of JAK3, which is a cytoplasmic tyrosine kinase that is primarily expressed in immune cells, such as T cells, B cells, and natural killer cells. JAK3 is involved in the signaling pathways of several cytokines, including IL-2, which is crucial for the proliferation and survival of T cells. By inhibiting JAK3, N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide can block the signaling pathways of these cytokines, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide has been shown to have potent immunosuppressive effects in preclinical and clinical studies. The compound can reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), IL-6, and interferon-gamma (IFN-γ), and increase the production of anti-inflammatory cytokines, such as IL-10. N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide can also inhibit the proliferation and activation of T cells, B cells, and natural killer cells, leading to the suppression of the immune response.
实验室实验的优点和局限性
N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for JAK3. The compound has been extensively studied in preclinical and clinical settings, and its pharmacokinetic and pharmacodynamic properties are well characterized. However, N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide also has some limitations for lab experiments, including its low solubility, which can affect its bioavailability and toxicity. The compound also has some off-target effects, such as the inhibition of JAK1 and JAK2, which can lead to unwanted side effects.
未来方向
N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide has several potential future directions for research and development. One area of focus is the optimization of the compound's pharmacokinetic and pharmacodynamic properties, such as its solubility, stability, and bioavailability. Another area of focus is the identification of new therapeutic indications for N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide, such as autoimmune diseases, cancer, and transplant rejection. Additionally, the development of new JAK3 inhibitors with improved selectivity and specificity is another potential future direction for research.
合成方法
The synthesis of N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide involves a multi-step process that starts with the reaction of 4-ethylphenylacetonitrile with cyclopropylamine, followed by the condensation with 2-chloro-4-methoxyquinoline. The resulting intermediate is then subjected to a series of reactions, including hydrogenation, cyclization, and amidation, to yield the final product, N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide.
科学研究应用
N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to be a potent inhibitor of JAK3, which is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-cyclopropyl-2-(4-ethylphenyl)-4-quinolinecarboxamide can modulate the immune response, leading to the reduction of inflammation and tissue damage.
属性
IUPAC Name |
N-cyclopropyl-2-(4-ethylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-2-14-7-9-15(10-8-14)20-13-18(21(24)22-16-11-12-16)17-5-3-4-6-19(17)23-20/h3-10,13,16H,2,11-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUWBPQFCSDMLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl {2-[(2-imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B5867999.png)
![methyl 5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoate](/img/structure/B5868006.png)
![3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5868008.png)

![2-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5868013.png)


![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5868042.png)


![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5868063.png)
![N-ethyl-2-fluoro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]benzamide](/img/structure/B5868069.png)
